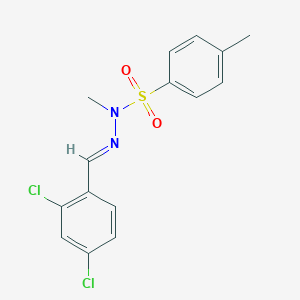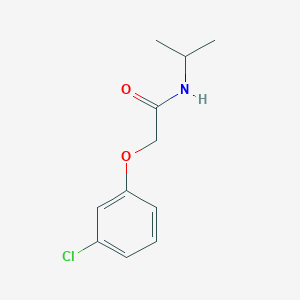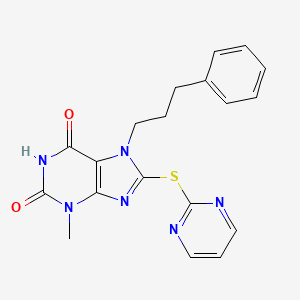![molecular formula C17H25N5OS B5522522 N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5522522.png)
N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds characterized by their complex molecular structures, involving multiple heterocyclic groups such as imidazole, thiazole, and piperidine. These compounds are often explored for their potential biological activities and chemical properties.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step organic reactions, including cyclo condensations, nucleophilic additions, and other complex synthetic pathways. For instance, Rajkumar et al. (2014) described a synthesis process involving a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, employing SO4²⁻/Y2O3 as a catalyst in ethanol (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of several rings and functional groups. The structure determination often involves spectroscopic techniques and X-ray diffraction studies, as shown by Naveen et al. (2015), who confirmed the structure of a related compound through X-ray diffraction studies (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, reflecting their reactivity and functional group interplay. Kaswan et al. (2016) developed a method for methylenation of imidazo[1,2-a]pyridines, showcasing the reactivity of such structures (Kaswan, Nandwana, DeBoef, & Kumar, 2016).
科学的研究の応用
Pharmacokinetics and Metabolism
Research into similar compounds has focused on understanding their pharmacokinetics and metabolism within the human body. For instance, studies on orexin receptor antagonists, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), have detailed their disposition, metabolism, and elimination routes. These studies provide insights into how such compounds are processed by the body, their half-life, and principal routes of metabolism, offering crucial information for developing therapeutic agents with optimal efficacy and safety profiles (Renzulli et al., 2011).
Toxicology and Safety Assessment
The toxicological evaluation of novel compounds is a critical area of research, where studies assess the potential adverse effects of compounds on health. For instance, research on the toxicity of amphetamine and cathinone derivatives, including substances with similar complex chemical names, helps in understanding their impact on the body, guiding safety assessments and regulatory decisions. These studies often focus on acute and chronic toxicity, including effects on the cardiovascular system, potential for abuse, and neurotoxicity (Hieger et al., 2015).
Therapeutic Potential
Compounds with complex chemical structures, including those related to N,N-dimethyl-2-(2-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine, are often explored for their therapeutic potential. Research in this domain aims to uncover novel treatments for various conditions, leveraging the unique biological activities of these compounds. For example, studies on HIV-1 protease inhibitors highlight the process of identifying and optimizing compounds that can effectively target specific proteins or pathways involved in disease processes (Balani et al., 1995).
特性
IUPAC Name |
[4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5OS/c1-13-19-15(12-24-13)17(23)22-7-4-14(5-8-22)16-18-6-9-21(16)11-10-20(2)3/h6,9,12,14H,4-5,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKOGGIWDNEBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(CC2)C3=NC=CN3CCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-butyl-4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5522445.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5522459.png)
![(3R*,4S*)-1-[4-(5-methyl-2-furyl)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5522463.png)

![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
![2-[3-(4-methyl-1-piperidinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5522495.png)


![4-bromo-N'-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5522521.png)
![N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)

![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)